Butyldicyclohexylphosphane

Catalog No.
S12178693
CAS No.
M.F
C16H31P
M. Wt
254.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyldicyclohexylphosphane

Product Name

Butyldicyclohexylphosphane

IUPAC Name

butyl(dicyclohexyl)phosphane

Molecular Formula

C16H31P

Molecular Weight

254.39 g/mol

InChI

InChI=1S/C16H31P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3

InChI Key

HCBQMNULEUWRDD-UHFFFAOYSA-N

Canonical SMILES

CCCCP(C1CCCCC1)C2CCCCC2

Butyldicyclohexylphosphane, also known as tert-Butyldicyclohexylphosphine, is an organophosphorus compound characterized by its bulky structure, which includes a phosphorus atom bonded to two cyclohexyl groups and a tert-butyl group. This configuration imparts significant steric hindrance, influencing its chemical reactivity and interaction with metal centers in coordination chemistry. The compound is primarily utilized as a bidentate ligand in various catalytic processes, particularly in homogeneous catalysis, where it plays a crucial role in enhancing selectivity and reactivity in reactions involving transition metals.

, primarily as a ligand in palladium-catalyzed cross-coupling reactions. For instance, it can facilitate the coupling of aryl halides with nucleophiles such as amines or boronic acids, leading to the formation of biaryl compounds. The steric bulk of the tert-butyl and cyclohexyl groups affects the regioselectivity and reaction pathways, allowing for efficient synthesis of complex organic molecules .

Example Reactions

  • Palladium-Catalyzed Coupling:
    Ar X+NuAr Nu+X\text{Ar X}+\text{Nu}\rightarrow \text{Ar Nu}+\text{X}^-
    (where Ar represents an aryl group and Nu represents a nucleophile) .

The synthesis of butyldicyclohexylphosphane typically involves the reaction of tert-butyl phosphine with cyclohexyl lithium or similar reagents under controlled conditions. This process allows for the selective formation of the desired phosphine compound while minimizing side reactions.

General Synthesis Procedure

  • Reagents: Tert-butyl phosphine and cyclohexyl lithium.
  • Reaction Conditions: Conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Temperature: Usually performed at low temperatures to control reactivity.
  • Isolation: The product is purified through distillation or recrystallization .

Butyldicyclohexylphosphane finds extensive applications in:

  • Catalysis: Used as a ligand in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds.
  • Polymer Chemistry: Acts as a ligand in living polymerization processes, allowing for precise control over polymer architecture and properties.
  • Coordination Chemistry: Its bulky nature makes it suitable for stabilizing metal complexes in various coordination environments.

Studies on the interactions of butyldicyclohexylphosphane with transition metals reveal its ability to stabilize metal centers and influence reaction pathways. The steric hindrance provided by the bulky groups modulates the electronic environment around the metal, enhancing selectivity in catalytic reactions . Additionally, research indicates that this compound can effectively participate in asymmetric catalysis, which is crucial for producing chiral compounds with high enantioselectivity.

Several compounds share structural features with butyldicyclohexylphosphane, each exhibiting unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Di-tert-butylphosphineTwo tert-butyl groupsModerate antioxidantSimpler structure
DicyclohexylphosphineTwo cyclohexyl groupsVaries widelyGreater flexibility in coordination
Tri-tert-butyl phosphineThree tert-butyl groupsStrong ligand propertiesEnhanced steric hindrance
Phenylphosphine oxide derivativesAromatic substituentsVaries widelyDifferent substituents affect activity

Butyldicyclohexylphosphane's combination of a bulky tert-butyl group with two cyclohexyl moieties distinguishes it from simpler phosphines and enhances its utility in catalysis and coordination chemistry .

t-Butyldicyclohexylphosphine features a phosphorus atom bonded to one tert-butyl group and two cyclohexyl groups. The steric bulk of these substituents significantly influences its reactivity and ligand behavior in metal complexes.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₆H₃₁P
Molecular Weight254.39 g/mol
Linear Formula(C₆H₁₁)₂P(C(CH₃)₃)

Spectroscopic Data

  • ¹H NMR (C₆D₆): Signals at δ 1.12 (d, J = 14.9 Hz, 18H) correspond to the tert-butyl group, while cyclohexyl protons appear as multiplet resonances between δ 1.40–2.10.
  • ³¹P NMR (C₆D₆): A singlet at δ 65.8 confirms the phosphine structure.
  • SMILES: P(C(C)(C)C)(C1CCCCC1)C2CCCCC2.

The compound’s InChIKey (MQYZHXLHUNLBQH-UHFFFAOYSA-N) provides a unique identifier for database referencing.

XLogP3

4.8

Exact Mass

254.216337987 g/mol

Monoisotopic Mass

254.216337987 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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